(2-Phenyl-quinolin-4-yl)-pyrrolidin-1-yl-methanone
Overview
Description
(2-Phenyl-quinolin-4-yl)-pyrrolidin-1-yl-methanone is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyl-quinolin-4-yl)-pyrrolidin-1-yl-methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-phenylquinoline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Phenyl-quinolin-4-yl)-pyrrolidin-1-yl-methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
(2-Phenyl-quinolin-4-yl)-pyrrolidin-1-yl-methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of (2-Phenyl-quinolin-4-yl)-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-quinolin-4-ylamine
- Cyclohexyl-(2-Phenyl-quinolin-4-yl)-amine
- 4-Methyl-2-(2-phenyl-quinolin-4-carbonyl)-amino-pentanoic acid methyl ester
Uniqueness
(2-Phenyl-quinolin-4-yl)-pyrrolidin-1-yl-methanone stands out due to its unique structural features, which confer specific chemical and biological properties. Its pyrrolidine moiety, in particular, enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
(2-phenylquinolin-4-yl)-pyrrolidin-1-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-20(22-12-6-7-13-22)17-14-19(15-8-2-1-3-9-15)21-18-11-5-4-10-16(17)18/h1-5,8-11,14H,6-7,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUUHWDMATWURW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353901 | |
Record name | (2-Phenyl-quinolin-4-yl)-pyrrolidin-1-yl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49725640 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88067-74-7 | |
Record name | (2-Phenyl-quinolin-4-yl)-pyrrolidin-1-yl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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